molecular formula C16H8N2O3 B610856 SJB3-019A CAS No. 2070015-29-9

SJB3-019A

カタログ番号: B610856
CAS番号: 2070015-29-9
分子量: 276.25
InChIキー: DOYPPVCQHGJUBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

SJB3-019Aは、ナフトキサゾールコア構造の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。

工業生産方法

This compoundの工業生産には、大規模生産のための合成経路の最適化が含まれます。これには、以下が含まれます。

化学反応の分析

反応の種類

SJB3-019Aは、以下を含む様々な化学反応を受けます。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、this compoundの様々な酸化誘導体、還元誘導体、および置換誘導体が含まれ、それぞれ独自の生物活性を持ちます .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

B-cell Acute Lymphoblastic Leukemia (B-ALL)

In studies involving B-ALL cell lines (e.g., Sup-B15), SJB3-019A demonstrated significant dose-dependent inhibition of cell growth and increased apoptosis rates. The compound's IC50 values were determined as follows:

Cell LineIC50 (μM)
Sup-B150.349
CCRF-SB0.504
KOPN-80.360

The apoptosis rate increased significantly with higher concentrations of this compound, indicating its potential as a therapeutic agent for B-ALL .

Multiple Myeloma (MM)

This compound has been extensively studied for its effects on multiple myeloma cells. It has been shown to:

  • Decrease viability in MM cell lines.
  • Trigger synergistic anti-MM activity when combined with other agents like bortezomib and lenalidomide .

The following table summarizes the effects observed with this compound treatment on MM cells:

Treatment CombinationEffect
This compound + BortezomibSynergistic anti-MM activity
This compound + LenalidomideOvercomes drug resistance

These findings suggest that this compound could be an effective component of combination therapies for patients resistant to conventional treatments .

Applications in Diffuse Midline Gliomas (DMGs)

Recent research has explored the effects of this compound on diffuse midline gliomas, particularly those harboring the H3K27M mutation. The compound significantly reduced cell proliferation and induced apoptosis in DMG cell lines. Notably, it also decreased migration and invasion capabilities of these cells, indicating a potential application in treating aggressive brain tumors .

作用機序

SJB3-019Aは、USP1の酵素活性を選択的に阻害することでその効果を発揮します。この阻害は、DNA結合タンパク質阻害剤の分解と、Notch-1、Notch-2、SOX-4、SOX-2などの幹細胞の更新に関連するタンパク質のダウンレギュレーションにつながります。 この化合物は、ファブリー病経路と相同組換えのブロックを通じて、DNA修復も阻害します .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、他の阻害剤と比較して、USP1に対するそのより高い効力と選択性により際立っています。 癌細胞のアポトーシスを誘発し、薬剤耐性を克服する能力は、癌研究と治療における貴重な化合物となります .

生物活性

SJB3-019A is a potent small molecule inhibitor targeting the deubiquitylating enzyme USP1 (Ubiquitin-Specific Peptidase 1). Its biological activity has been extensively studied, particularly in the context of cancer treatment, including B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound.

This compound selectively inhibits USP1, leading to significant alterations in cellular processes, particularly those related to apoptosis, cell cycle regulation, and DNA repair mechanisms. The inhibition of USP1 disrupts the ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular homeostasis.

Key Findings:

  • Inhibition of Cell Viability: Studies have demonstrated that this compound reduces cell viability in various cancer cell lines. For instance, in B-ALL cells (CCRF-SB, Sup-B15, KOPN-8), the IC50 values were reported as follows:
    • Sup-B15: 0.349 μM
    • CCRF-SB: 0.504 μM
    • KOPN-8: 0.360 μM .
  • Induction of Apoptosis: The compound induces apoptosis in a dose-dependent manner. For example:
    • In Sup-B15 cells, the apoptosis rates increased from 7.06% (0 μM) to 28.29% (0.2 μM) after treatment with this compound .
  • Cell Cycle Arrest: this compound causes G2/M phase arrest in B-ALL cells. The percentage of cells in G2/M phase increased significantly after treatment:
    • Sup-B15 cells: from 0.90% to 12.17% upon treatment with 0.6 μM this compound .

Impact on Signaling Pathways

This compound's inhibition of USP1 affects several critical signaling pathways:

  • ID1/AKT Pathway: Downregulation of ID1 and p-AKT was observed following this compound treatment, indicating that it may induce apoptosis through modulation of this pathway .
  • DNA Repair Mechanisms: By inhibiting USP1, this compound disrupts DNA repair processes associated with the Fanconi anemia pathway and homologous recombination, leading to increased sensitivity to DNA-damaging agents .

Comparative Studies

The efficacy of this compound has been compared with other therapeutic agents:

CompoundIC50 (μM)Mechanism of Action
This compound0.349USP1 inhibition leading to apoptosis and cell cycle arrest
BortezomibVariesProteasome inhibitor
LenalidomideVariesImmunomodulatory effects

The combination of this compound with other agents like bortezomib has shown synergistic effects, enhancing anti-multiple myeloma activity .

Case Studies

Case Study: Multiple Myeloma Treatment
In a clinical investigation involving multiple myeloma cell lines and patient samples, this compound demonstrated significant anti-tumor activity by:

  • Reducing cell viability.
  • Inducing apoptosis via caspase activation (caspase-3, caspase-8, caspase-9).
  • Overcoming resistance to traditional therapies like bortezomib .

特性

IUPAC Name

2-pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O3/c19-13-10-5-1-2-6-11(10)14(20)15-12(13)18-16(21-15)9-4-3-7-17-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYPPVCQHGJUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SJB3-019A
Reactant of Route 2
SJB3-019A
Reactant of Route 3
SJB3-019A
Reactant of Route 4
SJB3-019A
Reactant of Route 5
SJB3-019A
Reactant of Route 6
Reactant of Route 6
SJB3-019A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。